molecular formula C7H11N3 B14793935 3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B14793935
M. Wt: 137.18 g/mol
InChI Key: SFJYIMWSNRYJDN-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazole ring, making it part of the pyrrolopyrazine family. These structures are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can be achieved through various methods. One common approach involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Another method includes the use of 2,2-dimethyltetrahydropyran-4-one to obtain the desired compound . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions might necessitate the presence of catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated, nitrated, or sulfonated derivatives of the original compound .

Scientific Research Applications

3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can function as a receptor agonist, activating specific signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its specific substitution pattern and the resulting biological activities. Its distinct structure allows for targeted interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

3,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C7H11N3/c1-4-6-3-8-5(2)7(6)10-9-4/h5,8H,3H2,1-2H3,(H,9,10)

InChI Key

SFJYIMWSNRYJDN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=NNC(=C2CN1)C

Origin of Product

United States

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